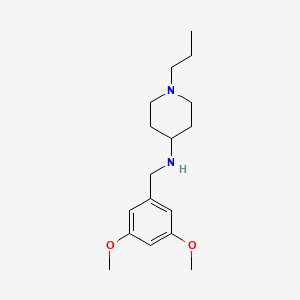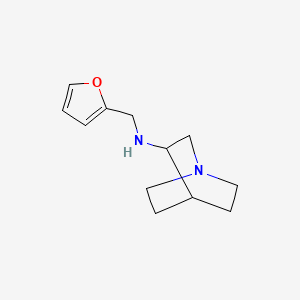![molecular formula C16H25NO B3853413 N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine](/img/structure/B3853413.png)
N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine
Overview
Description
N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine is an organic compound with a complex structure that includes a cyclopentane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)-2-butanone, which can be synthesized from p-methoxybenzylacetone through a series of reactions involving methylation and reduction . The next step involves the reaction of 4-(4-methoxyphenyl)-2-butanone with cyclopentanamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a cyclopentane ring and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(17-15-5-3-4-6-15)7-8-14-9-11-16(18-2)12-10-14/h9-13,15,17H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXAYYFRMVHKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]aniline](/img/structure/B3853333.png)
![N-[(2-bromophenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B3853357.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-methylcyclohexanamine](/img/structure/B3853365.png)
![2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B3853368.png)
![N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine](/img/structure/B3853374.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3853377.png)
![4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B3853383.png)
![(2,5-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3853389.png)

![4-(4-Bromophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol](/img/structure/B3853396.png)

![(3-chloro-4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B3853420.png)
![3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B3853429.png)
